molecular formula C14H21NO7 B8816273 tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate CAS No. 865364-92-7

tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate

Cat. No. B8816273
Key on ui cas rn: 865364-92-7
M. Wt: 315.32 g/mol
InChI Key: BTXIPOJKDQOLSU-UHFFFAOYSA-N
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Patent
US09233977B2

Procedure details

A solution of tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl]carbamate (8.3 g, 26.3 mmol) in EtOAc (130 mL) was heated at reflux for 4 h. The solution was concentrated to afford the title compound which was used without further purification. LRMS (ESI) m/z 214.2 [(M+H)+; calcd for C10H15NO4: 214].
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][C:10]([CH:12]1C(=O)OC(C)(C)[O:14][C:13]1=O)=[O:11])([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O>[O:14]=[C:13]1[CH2:12][C:10](=[O:11])[CH2:9][CH2:8][N:7]1[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:22]

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(=O)C1C(OC(OC1=O)(C)C)=O)=O
Name
Quantity
130 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCC(C1)=O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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